An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-4-methylphenol
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-4-methylphenol
Foreword: Navigating the Data Landscape for a Niche Chemical Entity
As scientists and researchers, we are often tasked with exploring the frontiers of knowledge, which sometimes leads us to chemical entities that are not extensively characterized in the public domain. 2-Amino-5-bromo-4-methylphenol (CAS No. 1268153-80-5) is one such molecule. While commercially available, detailed experimental data on its physicochemical properties are sparse. This guide, therefore, adopts a dual approach. Firstly, it consolidates all available information specific to 2-Amino-5-bromo-4-methylphenol. Secondly, where specific data is absent, it provides a robust framework of established theoretical principles and detailed experimental protocols. This allows researchers to either predict the properties of the target molecule with a high degree of confidence or to generate the missing data in their own laboratories. The methodologies described are grounded in the principles of physical organic chemistry and are standard practices in the pharmaceutical and chemical research sectors.
Molecular Structure and Identification
2-Amino-5-bromo-4-methylphenol is a substituted aromatic compound containing a phenol ring with amino, bromo, and methyl functional groups. Understanding its structure is fundamental to predicting its chemical behavior and reactivity.
| Property | Value | Source |
| IUPAC Name | 2-Amino-5-bromo-4-methylphenol | [1] |
| CAS Number | 1268153-80-5 | [1][2] |
| Molecular Formula | C₇H₈BrNO | [2] |
| Molecular Weight | 202.05 g/mol | [1] |
| Canonical SMILES | CC1=CC(N)=C(O)C=C1Br | [1] |
| InChI Key | LPXPERJCSIOEKV-UHFFFAOYSA-N | [1][2] |
| Physical Form | Solid | [2] |
Structural Elucidation Workflow
The structural confirmation of a novel or sparsely characterized compound like 2-Amino-5-bromo-4-methylphenol is a critical first step in any research endeavor. The following workflow outlines the standard spectroscopic techniques employed for this purpose.
Caption: Workflow for structural elucidation of an organic molecule.
Predicted and Known Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is paramount in drug discovery and development, influencing everything from its synthesis and purification to its pharmacokinetic and pharmacodynamic profiles.
| Property | Predicted/Known Value | Significance in Drug Development |
| logP | 2.12 | Lipophilicity, affects absorption and distribution.[1] |
| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding.[1] |
| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding.[1] |
| Purity | 95-97% | Standard purity for commercially available reagent.[1][2] |
| Storage | 2-8°C, sealed in dry, dark place | Indicates potential sensitivity to light, moisture, or temperature.[2] |
Experimental Protocols for Physicochemical Characterization
The following sections detail the experimental methodologies to determine the key physicochemical properties of 2-Amino-5-bromo-4-methylphenol. These protocols are based on standard laboratory practices.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.
Protocol:
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A small, dry sample of 2-Amino-5-bromo-4-methylphenol is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a rate of 10-15 °C per minute initially, and then the rate is slowed to 1-2 °C per minute as the expected melting point is approached.
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The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Solubility Profile
Rationale: Solubility is a critical determinant of a drug candidate's bioavailability and formulation possibilities. Assessing solubility in a range of solvents provides a comprehensive profile. Amines are generally basic and may show increased solubility in acidic solutions.
Experimental Workflow for Solubility Determination:
Caption: Stepwise workflow for determining solubility.
Protocol:
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Accurately weigh approximately 10 mg of 2-Amino-5-bromo-4-methylphenol into separate vials.
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To each vial, add a different solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO, acetone) in incremental volumes (e.g., 100 µL).
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After each addition, vortex the vial for 1-2 minutes and visually inspect for complete dissolution. Sonication may be used to aid dissolution.
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Continue adding solvent until the compound is fully dissolved or a maximum volume is reached.
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Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Determination of pKa
Rationale: The acid dissociation constant (pKa) is crucial for understanding a molecule's ionization state at different pH values, which affects its solubility, absorption, and interaction with biological targets. Phenols are weakly acidic, while the amino group is basic.
Potentiometric Titration Protocol:
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Prepare a solution of 2-Amino-5-bromo-4-methylphenol of known concentration in a suitable solvent (e.g., a water/methanol mixture to ensure solubility).
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Calibrate a pH meter with standard buffer solutions.
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Slowly titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the amino group, and with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the phenolic hydroxyl group.
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Record the pH after each addition of the titrant.
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Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Spectroscopic Characterization
Rationale: Spectroscopic data provides a unique fingerprint of a molecule, confirming its identity and providing insights into its electronic and vibrational properties.
3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Provides information on the number and chemical environment of protons. For 2-Amino-5-bromo-4-methylphenol, one would expect distinct signals for the aromatic protons, the methyl protons, the amine protons, and the hydroxyl proton. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the benzene ring.
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¹³C NMR: Provides information on the number and chemical environment of carbon atoms. One would expect seven distinct signals corresponding to the seven carbon atoms in the molecule.
3.4.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic Absorptions:
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O-H stretch (phenol): Broad peak around 3200-3600 cm⁻¹
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N-H stretch (amine): Two peaks for the primary amine around 3300-3500 cm⁻¹
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C-H stretch (aromatic and methyl): Around 2850-3100 cm⁻¹
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C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region
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C-O stretch (phenol): Around 1200-1260 cm⁻¹
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C-N stretch (aromatic amine): Around 1250-1360 cm⁻¹
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C-Br stretch: Typically in the 500-600 cm⁻¹ region
3.4.3. Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) of almost equal intensity.
Potential Applications in Drug Discovery and Development
Aminophenol derivatives are a well-established class of compounds in medicinal chemistry, serving as scaffolds for a wide range of biologically active molecules. While specific applications for 2-Amino-5-bromo-4-methylphenol are not widely reported, its structural features suggest potential for exploration in several therapeutic areas:
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Anticancer Agents: Many aminophenol analogues exhibit anticancer properties.
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Anti-inflammatory Agents: The phenol moiety is a common feature in many anti-inflammatory compounds.
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Antibacterial Agents: Substituted phenols and anilines are known to possess antimicrobial activity.
The bromine atom can also serve as a handle for further synthetic modifications, such as cross-coupling reactions, to generate libraries of novel compounds for biological screening.
Safety and Handling
Based on the GHS information provided by suppliers, 2-Amino-5-bromo-4-methylphenol should be handled with care.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
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Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2-Amino-5-bromo-4-methylphenol is a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known properties and, more importantly, a detailed framework for the experimental determination of its key physicochemical parameters. By following the outlined protocols, researchers can confidently characterize this molecule and unlock its potential for novel applications. The synthesis of this guide underscores the importance of a systematic, first-principles approach when dealing with sparsely characterized compounds, ensuring both scientific rigor and the advancement of research.
References
- 2-Amino-5-bromo-4-methylphenol | 1268153-80-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh98c8e183]
- 2-Amino-5-bromo-4-methylphenol. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f738050]
